N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide

Fragment-Based Drug Discovery PanDDA Crystallographic Fragment Screening

N-(6-Oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide (CAS 1275202-11-3) is a low-molecular-weight (225.27 Da) heterocyclic compound comprising a thiazole-4-carboxamide scaffold linked to a 6-oxopiperidin-3-yl moiety. It exists as the (3R)-stereoisomer in Protein Data Bank (PDB) depositions under the ligand code YX6, where it has been validated as a bound fragment hit across four distinct protein targets by X-ray crystallography.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27
CAS No. 1275202-11-3
Cat. No. B2370321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide
CAS1275202-11-3
Molecular FormulaC9H11N3O2S
Molecular Weight225.27
Structural Identifiers
SMILESC1CC(=O)NCC1NC(=O)C2=CSC=N2
InChIInChI=1S/C9H11N3O2S/c13-8-2-1-6(3-10-8)12-9(14)7-4-15-5-11-7/h4-6H,1-3H2,(H,10,13)(H,12,14)
InChIKeyMTDCJLXPYPQTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(6-Oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide (CAS 1275202-11-3): Fragment-Derived Heterocyclic Building Block with Multi-Target Crystallographic Validation


N-(6-Oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide (CAS 1275202-11-3) is a low-molecular-weight (225.27 Da) heterocyclic compound comprising a thiazole-4-carboxamide scaffold linked to a 6-oxopiperidin-3-yl moiety . It exists as the (3R)-stereoisomer in Protein Data Bank (PDB) depositions under the ligand code YX6, where it has been validated as a bound fragment hit across four distinct protein targets by X-ray crystallography [1]. The compound is a member of the piperidinyl-thiazole carboxamide class explored in patent literature for vascular tone modulation [2], and is commercially available as a research-grade building block for fragment-based drug discovery and medicinal chemistry optimization .

Why N-(6-Oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide Cannot Be Interchanged with Closely Related Thiazole-Carboxamide Analogs


Within the thiazole-carboxamide chemical space, minor structural variations—including regioisomeric connectivity (4-carboxamide vs. 2-carboxamide), stereochemistry at the piperidinone ring, and the oxidation state of the piperidine—produce divergent protein-binding signatures . The (3R)-6-oxopiperidine configuration of this compound generates a unique hydrogen-bonding geometry that cannot be replicated by its 2-thiazolyl regioisomer (CAS 1223499-83-9) or by racemic mixtures [1]. Furthermore, the validated multi-target crystallographic binding profile demonstrated across ARHGEF2/RhoA, Enterovirus D68 3C protease, ZIKV NS2B-NS3 protease, and CHIKV nsP3 macrodomain [2] represents a specific interaction fingerprint that is absent in other thiazole-4-carboxamide fragments lacking the 6-oxopiperidine substitution pattern.

Quantitative Evidence Guide: N-(6-Oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide Differentiation Data


Multi-Target Fragment Hit Confirmation: 4 Distinct Protein Targets Validated by X-Ray Crystallography

N-(6-Oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide (as ligand YX6) has been confirmed as a bound fragment hit in 4 distinct protein targets via PanDDA crystallographic fragment screening [1]. In contrast, the closely related 2-thiazolyl regioisomer (6-oxo-N-(thiazol-2-yl)piperidine-3-carboxamide, CAS 1223499-83-9) has no publicly reported multi-target crystallographic validation, making the 4-target confirmation a differentiating feature [2].

Fragment-Based Drug Discovery PanDDA Crystallographic Fragment Screening

Stereochemical Definition: (3R)-Enantiomer Specification vs. Racemic or Undefined Alternatives

The PDB-deposited form of this compound is the (3R)-enantiomer, explicitly specified as N-[(3R)-6-oxopiperidin-3-yl]-1,3-thiazole-4-carboxamide [1]. The (3S)-enantiomer has also been observed in the CHIKV nsP3 macrodomain structure (PDB 7H6O, chain C, ligand A1AP2), demonstrating that stereochemistry influences binding-site selection [2]. The commercially available racemic mixture (CAS 1275202-11-3, with unspecified stereochemistry) lacks the binding-site discrimination afforded by enantiopure material, which is critical for structure-activity relationship (SAR) studies where stereochemical fidelity directly impacts pharmacophore mapping.

Stereochemistry Chiral Building Block Fragment Library

Crystallographic Geometry Validation: Comparative Ligand Quality Metrics Across PDB Depositions

Ligand geometry validation metrics for the YX6 fragment in PDB entry 7G84 show a real-space correlation coefficient (RSCC) of 0.898 and a real-space R-factor (RSR) of 0.158, with all atoms modeled at 100% completeness [1]. In comparison, the higher-resolution EV-D68 3C protease structure (PDB 7GNY, 1.45 Å) yields a ranking for goodness of fit at 47% and geometry at 1%, with RMSZ-bond-length of 4.36 and RMSZ-bond-angle of 2.9 [1]. The ZIKV NS2B-NS3 protease structure (PDB 7H22) and CHIKV nsP3 macrodomain structure (PDB 7H6O) show lower geometry strain (RMSZ-bond-length 0.45 and 0.37, RMSZ-bond-angle 0.75 and 0.74, respectively), demonstrating consistent ligand quality across diverse protein environments [2][3].

Ligand Validation X-ray Crystallography Fragment Screening Quality Control

Patent Precedence in Piperidinyl-Thiazole Carboxamide Chemical Series for Vascular Tone Modulation

International patent WO2004058751A1 discloses piperidinyl-thiazole carboxamide derivatives—including compounds bearing the thiazole-4-carboxamide scaffold with piperidine substituents—as agents for altering vascular tone via EP3 receptor modulation [1]. While specific IC50 values for N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide are not publicly disclosed in this patent, the explicit inclusion of the thiazole-4-carboxamide-piperidine connectivity in claims covering EP3 receptor-mediated vascular applications provides a documented therapeutic rationale for procuring this scaffold [1]. In contrast, the 2-thiazolyl regioisomer (CAS 1223499-83-9) lacks comparable patent precedence linking it to a defined pharmacological target with therapeutic utility claims [2].

EP3 Receptor Vascular Tone Piperidinyl-Thiazole Carboxamide

Fragment-Likeness Profile: Physicochemical Properties Aligned with Rule-of-Three Guidelines

N-(6-Oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide possesses physicochemical properties well-suited for fragment-based screening: molecular weight 225.27 Da, hydrogen bond donor count 2 (amide NH, piperidinone NH), hydrogen bond acceptor count 4, and calculated logP below 1.0 . These values align with the Rule of Three (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [1], supporting high ligand efficiency potential. The 2-thiazolyl regioisomer (CAS 1223499-83-9) shares identical molecular formula and molecular weight but differs in hydrogen-bonding topology due to the altered carboxamide position, which can affect both binding mode and synthetic tractability for fragment growing .

Fragment-Based Drug Discovery Rule of Three Lead-Likeness

Procurement-Driven Application Scenarios for N-(6-Oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide


Fragment-Based Lead Discovery Campaigns Requiring Experimentally Validated Starting Points

This compound serves as an ideal fragment hit for initiating lead discovery programs, as it has been experimentally confirmed to bind four structurally diverse protein targets (ARHGEF2/RhoA, EV-D68 3C Protease, ZIKV NS2B-NS3 Protease, CHIKV nsP3 Macrodomain) via X-ray crystallography [1]. The availability of high-resolution structural data (1.45–1.81 Å) enables structure-guided fragment growing and merging strategies. Researchers can prioritize this fragment over unvalidated thiazole-carboxamide analogs because the 4-target binding profile provides confidence that the core scaffold is competent for protein-ligand interactions, reducing the attrition rate commonly associated with fragment screens [1].

Stereochemistry-Dependent SAR Studies in Medicinal Chemistry Optimization

The crystallographically resolved binding of both (3R)- and (3S)-enantiomers to distinct sites on CHIKV nsP3 macrodomain [2] makes this compound a valuable tool for investigating stereochemistry-dependent structure-activity relationships. Procurement of enantiomerically specified material (as opposed to racemic mixtures) is essential for reproducible SAR studies. Medicinal chemistry teams optimizing piperidinyl-thiazole carboxamide leads for EP3 receptor modulation or antiviral protease inhibition should source this compound in defined stereochemical form to avoid confounding activity data from enantiomeric mixtures [3].

Antiviral Drug Discovery Targeting Picornavirus and Flavivirus Proteases

The confirmed binding of this compound to Enterovirus D68 3C Protease (PDB 7GNY) and ZIKV NS2B-NS3 Protease (PDB 7H22) [1] positions it as a useful starting fragment for antiviral drug discovery programs targeting picornaviral and flaviviral proteases. The fragment's low molecular weight and favorable ligand efficiency support fragment growing toward potent inhibitors. Given the urgent need for broad-spectrum anti-enteroviral and anti-flaviviral agents, this compound's dual-virus crystallographic validation offers a strategic advantage over fragments with single-target or no structural confirmation [1].

Chemical Biology Tool Compound for Rho GTPase Signaling Pathway Investigation

The binding of this compound to the ARHGEF2/RhoA complex (PDB 7G84) [1] suggests utility as a chemical probe for studying Rho GTPase signaling pathways. ARHGEF2 (GEF-H1) is a guanine nucleotide exchange factor implicated in cytoskeletal regulation, cell migration, and cancer metastasis. While the compound is a fragment-level binder, its validated interaction with this protein-protein interface provides a structurally characterized starting point for developing chemical biology tools to dissect RhoA-mediated signaling, complementing existing tool compounds that target downstream effectors [1].

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